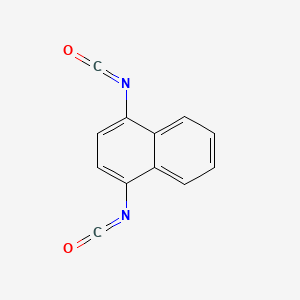

Naphthalene, 1,4-diisocyanato-

Description

Contextualization of Diisocyanates in Contemporary Polymer Science and Materials Engineering

Diisocyanates are a fundamental class of chemical compounds characterized by the presence of two isocyanate (-NCO) functional groups. datamintelligence.com Their high reactivity, particularly with compounds containing active hydrogen atoms like polyols (alcohols with multiple hydroxyl groups), makes them essential building blocks in the synthesis of polyurethanes. patsnap.commdpi.com This reaction, known as polyaddition, forms the basis for a vast array of materials with diverse properties, from flexible and rigid foams to high-performance elastomers, coatings, adhesives, and sealants. datamintelligence.compatsnap.comdataintelo.com

The versatility of polyurethanes stems from the ability to tailor their final properties by carefully selecting the diisocyanate and polyol components. mdpi.com The structure of the diisocyanate, in particular, plays a critical role in determining the characteristics of the resulting polymer. elsevierpure.com Aromatic diisocyanates, such as Methylene diphenyl diisocyanate (MDI) and Toluene diisocyanate (TDI), typically impart rigidity, thermal stability, and mechanical strength to the polymer matrix. mdpi.comgantrade.com In contrast, aliphatic diisocyanates are often used to enhance flexibility and resistance to yellowing upon exposure to light. researchgate.net

The global demand for isocyanates is significant, driven by major industries like automotive, construction, electronics, and furniture. patsnap.comdataintelo.com In the automotive sector, they are crucial for manufacturing lightweight components, interior parts, and durable coatings. patsnap.comdataintelo.com The construction industry relies heavily on polyurethane foams for insulation and sealants. patsnap.com Ongoing research in materials science continues to expand the applications of diisocyanates, with a growing focus on developing sustainable and bio-based alternatives to traditional petroleum-derived compounds. datamintelligence.compatsnap.com

Table 1: Common Diisocyanates and Their Primary Applications

| Diisocyanate | Abbreviation | Type | Common Applications |

|---|---|---|---|

| Methylene diphenyl diisocyanate | MDI | Aromatic | Rigid foams (insulation), adhesives, elastomers gantrade.comwikipedia.org |

| Toluene diisocyanate | TDI | Aromatic | Flexible foams (furniture, bedding), coatings itu.edu.trbionity.com |

| Hexamethylene diisocyanate | HDI | Aliphatic | Automotive coatings, elastomers mdpi.comresearchgate.net |

| Isophorone diisocyanate | IPDI | Aliphatic | Coatings, waterborne polyurethanes mdpi.comresearchgate.net |

The Unique Isomeric Position of Naphthalene (B1677914), 1,4-diisocyanato- Among Aromatic Diisocyanates

The properties of aromatic diisocyanates are profoundly influenced by the isomeric position of the two isocyanate groups on the aromatic ring system. This positioning affects the molecule's symmetry, steric hindrance, and the relative reactivity of the -NCO groups. wikipedia.orgbionity.com For instance, in 2,4-Toluene diisocyanate (2,4-TDI), the isocyanate group at the 4-position is significantly more reactive than the sterically hindered group at the 2-position. bionity.com Similarly, in 2,4'-Methylene diphenyl diisocyanate (2,4'-MDI), the two isocyanate groups exhibit distinctly different reactivities. gantrade.comwikipedia.org This differential reactivity is a valuable tool in polymer synthesis, allowing for controlled, stepwise reactions. google.com

Naphthalene, 1,4-diisocyanato- (1,4-NDI) is an aromatic diisocyanate based on the naphthalene ring system. Unlike its more common and commercially prevalent isomer, 1,5-Naphthalene diisocyanate (1,5-NDI), the isocyanate groups in 1,4-NDI are positioned on the same aromatic ring. nih.gov This arrangement leads to a key distinction: the two isocyanate groups in 1,4-NDI are expected to have different reactivities due to their distinct chemical environments on the naphthalene nucleus. google.com This is in contrast to the symmetrical 1,5-NDI, where the two -NCO groups are electronically and sterically equivalent.

The asymmetry of 1,4-NDI places it in a category of diisocyanates that can be used to control polymer architecture. google.com The difference in reactivity between the C1 and C4 positions allows for selective initial reactions, which can be exploited to create well-defined prepolymers and reduce the formation of undesirable high-molecular-weight byproducts during polymerization. google.com

Table 2: Properties of Naphthalene, 1,4-diisocyanato-

| Property | Value |

|---|---|

| IUPAC Name | 1,4-diisocyanatonaphthalene nih.gov |

| Molecular Formula | C₁₂H₆N₂O₂ nih.gov |

| Molar Mass | 210.19 g/mol nih.gov |

Historical Development and Current Research Landscape of Naphthalene, 1,4-diisocyanato-

The historical development and industrial application of Naphthalene, 1,4-diisocyanato- have been significantly limited compared to its 1,5-isomer. google.com While 1,5-NDI is well-established for producing high-performance polyurethane elastomers, the use of 1,4-NDI has remained niche. dataintelo.comgoogle.com A primary reason for this disparity has been the lack of a cost-effective industrial production process for the necessary precursor, 1,4-diaminonaphthalene. google.com

Early patent literature from the 1970s indicates some potential applications for 1,4-NDI in the production of polyurethane-based adhesives and as a fiber additive. google.com The conventional production route involves the phosgenation of the corresponding diamine (1,4-diaminonaphthalene). google.com More recent patents have described alternative synthesis pathways, such as the halogenation of naphthalene followed by amination and subsequent phosgenation, which could potentially yield the 1,4-isomer alongside the 1,5-isomer. google.com

The current research landscape for Naphthalene, 1,4-diisocyanato- is sparse. A search of contemporary scientific literature reveals a strong focus on the 1,5-isomer (NDI), with numerous studies investigating its use in high-fatigue resistance elastomers and other advanced materials. acs.org In contrast, dedicated research articles detailing the synthesis, characterization, and application of polymers derived specifically from 1,4-NDI are conspicuously scarce. This suggests that the compound remains a subject of specialized academic or industrial interest rather than widespread research and development. The potential for this molecule, particularly given its asymmetrical reactivity, remains an underexplored area in polymer chemistry.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| Naphthalene, 1,4-diisocyanato- | 1,4-NDI |

| 1,5-Naphthalene diisocyanate | 1,5-NDI |

| Methylene diphenyl diisocyanate | MDI |

| 2,4'-Methylene diphenyl diisocyanate | 2,4'-MDI |

| Toluene diisocyanate | TDI |

| 2,4-Toluene diisocyanate | 2,4-TDI |

| Hexamethylene diisocyanate | HDI |

| Isophorone diisocyanate | IPDI |

| 1,4-diaminonaphthalene | |

| Polyol | |

| Polyurethane | PU |

Structure

3D Structure

Properties

CAS No. |

46494-42-2 |

|---|---|

Molecular Formula |

C12H6N2O2 |

Molecular Weight |

210.19 g/mol |

IUPAC Name |

1,4-diisocyanatonaphthalene |

InChI |

InChI=1S/C12H6N2O2/c15-7-13-11-5-6-12(14-8-16)10-4-2-1-3-9(10)11/h1-6H |

InChI Key |

SIZPGZFVROGOIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=C=O)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation of Naphthalene, 1,4 Diisocyanato

Methodologies for the Preparation of Naphthalene (B1677914), 1,4-diisocyanato-

The synthesis of Naphthalene, 1,4-diisocyanato- can be achieved through several chemical pathways, broadly categorized into phosgene-based and non-phosgene routes. The choice of method often involves a trade-off between reaction efficiency, safety, and environmental impact.

The traditional and most established industrial method for producing aromatic isocyanates involves the reaction of the corresponding primary amine with phosgene (B1210022). google.comgoogle.com For the synthesis of Naphthalene, 1,4-diisocyanato-, the precursor is 1,4-Diaminonaphthalene. This process is typically carried out in inert solvents and often proceeds in multiple stages to manage the reaction's exothermicity and byproducts. google.com

The general mechanism involves the following steps:

Formation of Carbamoyl (B1232498) Chloride: The primary amine groups of 1,4-Diaminonaphthalene react with phosgene (COCl₂) in a cold solution. This initial reaction forms an unstable carbamoyl chloride intermediate and hydrogen chloride (HCl).

Dehydrochlorination: The reaction mixture is then heated, causing the carbamoyl chloride intermediate to eliminate HCl, a process known as thermolysis, yielding the final diisocyanate product. google.com

This method is highly efficient but presents significant hazards due to the extreme toxicity of phosgene gas and the corrosive nature of the hydrogen chloride byproduct, necessitating stringent safety protocols and specialized equipment. nih.govionike.com

Growing safety and environmental concerns have driven research into phosgene-free synthetic routes for isocyanates. nih.govionike.com These methods aim to replace the hazardous phosgene with safer carbonyl sources.

Key non-phosgene methods include:

Reaction with Dimethyl Carbonate (DMC): This pathway involves reacting the diamine precursor with dimethyl carbonate to form a dicarbamate intermediate. ebrary.net This intermediate is then subjected to thermal decomposition (thermolysis) at high temperatures (typically 150°C to 240°C) to yield the diisocyanate and methanol, which can be recycled. google.comebrary.net The reaction avoids the use of phosgene and corrosive HCl. nih.gov

Use of Triphosgene (B27547) (BTC): Triphosgene, or bis(trichloromethyl) carbonate, is a solid, crystalline compound that serves as a safer substitute for gaseous phosgene. google.com In a suitable inert solvent and often in the presence of a base to neutralize the HCl byproduct, triphosgene decomposes to generate phosgene in situ. This allows the reaction with 1,4-Diaminonaphthalene to proceed under more controlled conditions. A process for the synthesis of the related 1,5-naphthalene diisocyanate using triphosgene (referred to as BTC) has been demonstrated to be effective and feasible. google.comresearchgate.net

Oxidative Carbonylation: This method involves the direct reaction of the diamine with carbon monoxide and an oxidizing agent, often in the presence of a catalyst. While this route is conceptually concise, it can require high pressures and temperatures, and catalyst development remains a key area of research. nih.govionike.com

These alternative pathways represent a move towards greener and safer chemical manufacturing, although they may currently face challenges in achieving the economic viability of the established phosgene process. ebrary.net

The synthesis of diisocyanatonaphthalene can often result in a mixture of isomers, primarily the 1,4- and 1,5-isomers. Separating these isomers is challenging due to their similar physical and chemical properties, such as close boiling points. nih.gov The separation strategy typically requires a multi-step approach combining different physical methods.

Fractional Distillation: This is often used as an initial step for crude separation of the isomer mixture. However, due to the small differences in boiling points, it is usually insufficient to achieve high purity. nih.gov

Melt and Suspension Crystallization: Crystallization-based methods are highly effective for separating isomers with different melting points or crystal structures. nih.gov In suspension crystallization, the isomer mixture is cooled in a solvent, allowing the higher-melting point isomer to crystallize selectively. The purity of the crystals can be further enhanced by a process of controlled partial melting, where impurities are removed from the crystal surface. google.com Melt crystallization, which does not require a solvent, involves carefully cooling the molten mixture to induce crystallization of one isomer. nih.gov

Adsorption: Adsorptive separation utilizes solid adsorbents, such as zeolites, that exhibit selective affinity for one isomer over the other. The mixture is passed through a column packed with the adsorbent, which retains the target isomer more strongly, allowing for its separation. nih.gov This technique is particularly useful when distillation and crystallization are ineffective.

Reaction Kinetics and Mechanistic Pathways Involving Naphthalene, 1,4-diisocyanato-

The isocyanate (-NCO) group is highly reactive towards a wide range of nucleophiles, which forms the basis of its utility in polymer chemistry. Understanding the kinetics and mechanisms of these reactions is crucial for controlling product formation and properties.

The reaction of Naphthalene, 1,4-diisocyanato- involves the nucleophilic attack on the electrophilic carbon atom of the isocyanate group. Common nucleophiles include alcohols, amines, and water, leading to the formation of urethanes, ureas, and unstable carbamic acids (which decompose to amines), respectively.

The rates of these reactions can be quantified using the linear free-energy relationship: log k = sN(E + N) , where E is an electrophilicity parameter for the isocyanate, and N and sN are nucleophilicity and sensitivity parameters for the nucleophile. beilstein-journals.org

Experimental determination of reaction rates can be performed using techniques such as:

Spectrophotometry: If the isocyanate or product has a distinct UV-Vis absorbance, the reaction rate can be monitored by tracking the change in absorbance over time. beilstein-journals.org By using a large excess of the nucleophile, pseudo-first-order kinetics can be achieved, simplifying the calculation of the rate constant. beilstein-journals.org

Titration: The unreacted isocyanate content can be determined at various time intervals by reacting it with an excess of a standard amine solution (e.g., dibutylamine) and then back-titrating the unreacted amine with a standard acid.

Chromatography (HPLC/GC): The concentration of reactants and products can be directly measured over time by taking aliquots from the reaction mixture.

The reactivity of nucleophiles with the isocyanate group generally follows the order: primary aliphatic amines > primary aromatic amines > primary alcohols > water. The specific reaction rates will depend on factors such as steric hindrance, solvent polarity, and temperature.

Table 1: Conceptual Reactivity of Naphthalene, 1,4-diisocyanato- with Nucleophiles

| Nucleophile Class | Example | Reaction Product | Expected Relative Reaction Rate |

|---|---|---|---|

| Primary Aliphatic Amine | n-Butylamine | N,N'-Dibutyl-naphthalene-1,4-diyl-diurea | Very Fast |

| Primary Aromatic Amine | Aniline | N,N'-Diphenyl-naphthalene-1,4-diyl-diurea | Fast |

| Primary Alcohol | Butanol | Dibutyl naphthalene-1,4-dicarbamate | Moderate (often requires catalyst) |

| Water | H₂O | 1,4-Diaminonaphthalene (via carbamic acid) + CO₂ | Slow (often requires catalyst) |

Naphthalene, 1,4-diisocyanato- is a monomer used in the synthesis of high-performance polyurethanes and other polymers. The polymerization reaction, typically with a diol or polyol, is often catalyzed to achieve a practical reaction rate and to control the polymer's structure and properties.

The investigation of catalytic systems focuses on several key areas:

Catalyst Screening: A wide range of compounds are tested for their efficacy in promoting the isocyanate-hydroxyl (urethane formation) reaction. Common classes of catalysts include:

Tertiary Amines: Such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which activate the hydroxyl group for attack on the isocyanate.

Organometallic Compounds: Tin-based catalysts like dibutyltin (B87310) dilaurate (DBTDL) are highly effective but are facing increased regulatory scrutiny. Bismuth, zinc, and zirconium compounds are being explored as alternatives.

Mechanistic Studies: Researchers investigate the reaction mechanism to understand how the catalyst participates in the reaction. This involves identifying catalytic intermediates and determining the rate-limiting step, which helps in designing more efficient catalysts.

Structure-Property Relationship: The choice of catalyst can influence the final properties of the polymer, such as its molecular weight, degree of cross-linking, and thermal stability. For instance, some catalysts may favor the isocyanate-hydroxyl reaction over side reactions (like isocyanate dimerization or trimerization), leading to a more linear and well-defined polymer.

Heterogeneous Catalysis: To simplify catalyst removal from the final polymer, research is being conducted on immobilizing catalysts on solid supports, such as polymers or silica (B1680970). mdpi.comnih.gov These heterogeneous catalysts can be recovered by filtration and potentially reused, aligning with principles of green chemistry. nih.gov

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving Naphthalene, 1,4-diisocyanato- can be significantly enhanced through the use of computational chemistry. mdpi.com Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of isocyanate reactions, providing insights into transition states, reaction pathways, and the influence of various factors on reactivity. researchgate.netgoogle.com While specific computational studies on Naphthalene, 1,4-diisocyanato- are not extensively documented in publicly available literature, the principles derived from studies on analogous aromatic isocyanates can be applied to understand its reactivity.

Computational models can be employed to investigate the nucleophilic attack on the isocyanate groups of Naphthalene, 1,4-diisocyanato-. These studies typically focus on calculating the energy barriers for different reaction pathways, thereby predicting the most likely mechanism. For instance, in the reaction with alcohols to form urethanes, DFT calculations can help distinguish between a direct single-step mechanism and a multi-step mechanism involving the formation of an intermediate.

Furthermore, computational approaches can shed light on the regioselectivity of reactions, particularly when the two isocyanate groups exhibit different reactivity due to the electronic effects of the naphthalene ring. By mapping the electron density and electrostatic potential of the Naphthalene, 1,4-diisocyanato- molecule, researchers can predict which isocyanate group is more susceptible to nucleophilic attack.

The following table summarizes key parameters that are typically investigated in computational studies of isocyanate reactions:

| Parameter Investigated | Computational Method | Insights Gained |

| Transition State Geometries | DFT, Ab initio | Visualization of the molecular structure at the peak of the energy barrier, providing information on bond formation and breaking. |

| Activation Energies | DFT, G4MP2 | Quantitative prediction of the energy required to initiate the reaction, allowing for comparison of different reaction pathways. |

| Reaction Enthalpies | DFT | Determination of the overall energy change of the reaction, indicating whether it is exothermic or endothermic. |

| Solvent Effects | SMD, PCM | Understanding the influence of the solvent on the reaction mechanism and kinetics. |

| Catalytic Effects | DFT | Elucidation of how catalysts interact with the reactants to lower the activation energy and accelerate the reaction. |

By employing these computational tools, a deeper understanding of the reaction mechanisms of Naphthalene, 1,4-diisocyanato- can be achieved, guiding the design of synthetic routes and the development of new materials.

Derivatization and Chemical Functionalization of Naphthalene, 1,4-diisocyanato-

The high reactivity of the isocyanate groups makes Naphthalene, 1,4-diisocyanato- a versatile building block for the synthesis of a wide range of derivatives. The primary mode of derivatization involves the nucleophilic addition to the carbon atom of the isocyanate group (-N=C=O). This allows for the introduction of various functional groups, leading to the formation of stable covalent bonds.

One of the most common and important chemical transformations of Naphthalene, 1,4-diisocyanato- is its reaction with compounds containing active hydrogen atoms, such as amines and alcohols. The reaction with primary or secondary amines leads to the formation of substituted ureas. This reaction is typically rapid and proceeds with high yield. For analytical purposes, derivatization with an amine such as dibutylamine (B89481) can be used to convert the highly reactive isocyanate into a stable urea (B33335) derivative that can be readily analyzed by chromatographic techniques.

Similarly, the reaction of Naphthalene, 1,4-diisocyanato- with alcohols results in the formation of urethanes, also known as carbamates. This reaction is fundamental to the production of polyurethanes when diols or polyols are used as the co-reactant. researchgate.net The properties of the resulting polyurethane can be tailored by the choice of the polyol. The rigid naphthalene backbone of Naphthalene, 1,4-diisocyanato- is expected to impart high thermal stability and mechanical strength to the resulting polymers.

The following table provides examples of derivatization reactions of Naphthalene, 1,4-diisocyanato-:

| Reactant | Functional Group | Product Class |

| Primary Amine (R-NH₂) | -NH₂ | N,N'-disubstituted Urea |

| Secondary Amine (R₂NH) | >NH | N,N,N',N'-tetrasubstituted Urea |

| Alcohol (R-OH) | -OH | Urethane (B1682113) (Carbamate) |

| Water (H₂O) | -OH | Unstable carbamic acid, which decomposes to an amine and carbon dioxide. The amine can then react with another isocyanate to form a urea linkage. |

Beyond these fundamental reactions, the chemical functionalization of Naphthalene, 1,4-diisocyanato- can be extended to other nucleophiles, such as thiols (to form thiocarbamates) and carboxylic acids (to form amides after rearrangement of an unstable anhydride (B1165640) intermediate). These reactions open up a wide array of possibilities for creating novel molecules and materials with tailored properties based on the Naphthalene, 1,4-diisocyanato- scaffold. The bifunctional nature of this compound also allows for its use in the synthesis of polymers and cross-linked networks.

Polymerization Chemistry and Macromolecular Engineering with Naphthalene, 1,4 Diisocyanato

Synthesis of Polyurethane and Polyurea Systems Utilizing Naphthalene (B1677914), 1,4-diisocyanato-

The synthesis of polyurethanes and polyureas based on 1,4-NDI typically follows a two-step prepolymer method. This approach allows for precise control over the polymer structure and final properties.

Prepolymer Synthesis Strategies with Naphthalene, 1,4-diisocyanato- and Polyols

The initial step in producing 1,4-NDI-based polyurethanes involves the reaction of a stoichiometric excess of the diisocyanate with a polyol to form an isocyanate-terminated prepolymer. google.comgoogle.com This reaction is generally carried out at temperatures ranging from 60°C to 100°C. google.com The choice of polyol is crucial as it forms the soft segment of the polyurethane, influencing its flexibility and elastomeric properties. Common polyols used in this process include:

Polyether polyols like polyethylene glycols, polypropylene glycols (PPG), and poly(tetramethylene ether) glycol (PTMEG). google.com

Polyester polyols, which are typically produced from the reaction of dibasic acids (e.g., adipic acid, phthalic acid) with diols (e.g., ethylene glycol, 1,4-butanediol). google.com

Polycaprolactone and polyethylene adipate glycol are also utilized. google.com

The molar ratio of 1,4-NDI to the polyol is a critical parameter that determines the isocyanate group (NCO) content of the prepolymer. This ratio can range from 1.1:1 to 15:1, with typical prepolymers having an NCO content between 1% and 19% by weight. google.comgoogle.com Higher NDI-to-polyol ratios result in prepolymers with higher NCO content and lower viscosity. googleapis.com

The reaction is continued until a constant NCO value is achieved, indicating the completion of the prepolymer formation. google.com The resulting NCO-terminated prepolymer is then ready for the subsequent chain extension or crosslinking step.

Table 1: Parameters in Prepolymer Synthesis with Naphthalene, 1,4-diisocyanato-

| Parameter | Range/Type | Influence on Prepolymer |

| Diisocyanate | Naphthalene, 1,4-diisocyanato- | Imparts rigidity and thermal stability |

| Polyol Type | Polyether, Polyester, Polycaprolactone | Determines soft segment properties (flexibility, elasticity) |

| NDI:Polyol Molar Ratio | 1.1:1 to 15:1 | Controls NCO content and molecular weight |

| Reaction Temperature | 60°C to 100°C | Affects reaction rate |

| Final NCO Content | 1% to 19% | Dictates subsequent chain extension reaction |

Chain Extension and Crosslinking Reactions in Naphthalene, 1,4-diisocyanato--Based Polymers

The second stage of polyurethane synthesis involves reacting the NCO-terminated prepolymer with a chain extender, which is a low-molecular-weight diol or diamine. utm.my This step significantly increases the molecular weight of the polymer and leads to the formation of the final elastomer. myu-group.co.jpresearchgate.net The choice of chain extender influences the hard segment of the polyurethane and, consequently, its mechanical properties. researchgate.net

Commonly used chain extenders include:

Diols: 1,4-butanediol (BDO) is a frequently used chain extender that reacts with the isocyanate groups to form urethane (B1682113) linkages. mdpi.com

Diamines: Aromatic diamines can also be used, leading to the formation of polyurea linkages, which can enhance thermal stability.

The stoichiometry of the chain extension reaction is controlled by the NCO index, which is the ratio of isocyanate groups to hydroxyl or amine groups. An NCO index of 90 to 130 is typically employed. google.com

Crosslinking can be introduced by using chain extenders with a functionality greater than two, such as glycerol, or by incorporating crosslinking agents into the formulation. myu-group.co.jp Crosslinking enhances the thermal stability and mechanical strength of the final polymer. researchgate.net The structure of the crosslinker can also impact the vibration isolation performance of the resulting elastomer. myu-group.co.jp

Influence of Naphthalene, 1,4-diisocyanato- on Polymer Hard Segment Formation

The hard segments in segmented polyurethanes are formed by the reaction of the diisocyanate with the chain extender. utm.mynih.gov The rigid and planar structure of the naphthalene ring in 1,4-NDI promotes strong intermolecular interactions and ordering within the hard segments. This leads to a high degree of crystallinity and well-defined microphase separation between the hard and soft segments. mdpi.comresearchgate.net

This well-defined morphology contributes to the excellent mechanical properties of 1,4-NDI-based polyurethanes, including high tensile strength and modulus. researchgate.net The symmetry of the diisocyanate molecule plays a crucial role in the packing of the hard segments, with more symmetric structures leading to better-ordered domains. nih.gov The nature of the hard segment significantly influences the final properties of the polyurethane, such as its thermal stability and mechanical performance. researchgate.netmdpi.com

Development of Advanced Polymer Materials from Naphthalene, 1,4-diisocyanato-

The unique electronic and structural properties of the naphthalene moiety make 1,4-NDI and its precursors valuable in the development of advanced polymer materials beyond polyurethanes.

Synthesis of Polyamides and Polyimides from 1,4-Diaminonaphthalene (Precursor to 1,4-Diisocyanatonaphthalene)

1,4-Diaminonaphthalene (1,4-DAN), the precursor to 1,4-NDI, is a key monomer in the synthesis of high-performance polyamides and polyimides. google.com

Polyamides: Aromatic polyamides, or aramids, can be synthesized through the polycondensation of 1,4-DAN with various dicarboxylic acids or their derivatives. researchgate.netyoutube.comelsevierpure.com These polymers exhibit excellent thermal stability and mechanical strength due to the rigid naphthalene units in the polymer backbone. researchgate.net The synthesis is often carried out in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP). researchgate.net

Polyimides: Polyimides are another class of high-temperature resistant polymers that can be prepared from 1,4-DAN. rsc.orgmdpi.com The synthesis typically involves a two-step process where the diamine is first reacted with a dianhydride to form a poly(amic acid) precursor. vt.edu This precursor is then thermally or chemically cyclized to form the final polyimide. vt.educore.ac.uk The introduction of the naphthalene structure into the polyimide backbone can enhance its thermal stability without compromising its solubility. rsc.org

Table 2: Properties of Polymers Derived from 1,4-Diaminonaphthalene

| Polymer Type | Monomers | Key Properties |

| Polyamide | 1,4-Diaminonaphthalene, Aromatic dicarboxylic acids | High thermal stability, good mechanical strength, good solubility in polar solvents. researchgate.net |

| Polyimide | 1,4-Diaminonaphthalene, Aromatic dianhydrides | Excellent thermal stability, high glass transition temperatures, good mechanical properties. rsc.orgmdpi.comresearchgate.net |

Fabrication of Conductive and Electroluminescent Polymers Utilizing Naphthalene, 1,4-diisocyanato- Motifs

The naphthalene diimide (NDI) core, which is structurally related to 1,4-NDI, is a well-known electron-deficient unit that is widely used in the fabrication of n-type organic semiconductors. Polymers incorporating NDI motifs have shown high electron mobilities in organic field-effect transistors (OFETs). researchgate.net

Conductive Polymers: Oxidative polymerization of 1,4-diaminonaphthalene can yield poly(1,4-diaminonaphthalene), a material that possesses electrical conductivity. researchgate.netnih.gov The polymerization can be carried out in an acidic medium using an oxidizing agent like potassium persulfate. researchgate.netnih.gov These polymers are being investigated for applications in electronic devices. researchgate.net

Electroluminescent Polymers: The naphthalene moiety has also been incorporated into polymers for organic light-emitting diode (OLED) applications. mdpi.com Copolymers of 1,4-naphthalene with other aromatic units have been synthesized and shown to exhibit blue-green electroluminescence. mdpi.com The rigid structure of the naphthalene unit can influence the photophysical properties of the polymer, and the incorporation of NDI derivatives can lead to materials with interesting electroluminescent properties. aps.orgnih.gov

Structure Property Relationships and Performance Analysis of Naphthalene, 1,4 Diisocyanato Derived Materials

Microstructural Analysis and Morphological Characterization

The arrangement of polymer chains at the microscopic level dictates the bulk properties of the material. For polymers derived from Naphthalene (B1677914), 1,4-diisocyanato-, understanding the microstructure, including crystallinity and phase separation, is crucial for tailoring their performance in specific applications.

X-ray Diffraction Studies on Polymer Crystallinity and Orientation

X-ray diffraction (XRD) is a powerful technique to probe the ordered arrangement of polymer chains. In polyurethanes based on 1,5-naphthalene diisocyanate (NDI), a closely related isomer, XRD studies have shown that the hard segments can form highly crystalline domains. These crystalline regions act as physical crosslinks, significantly influencing the mechanical properties of the elastomer. The degree of crystallinity in such systems can exceed 60%. The hard segment chains tend to be relatively extended and can orient themselves perpendicular to the film surface, forming a staggered array linked by hydrogen bonds. While specific XRD data for polymers derived solely from Naphthalene, 1,4-diisocyanato- is limited in publicly available research, the behavior of its isomers suggests that the rigid naphthalene unit would similarly promote a high degree of order and crystallinity.

Spectroscopic Techniques for Microphase Separation in Block Copolymers

In block copolymers, such as polyurethanes, the incompatibility between the hard and soft segments often leads to microphase separation, where the segments self-assemble into distinct domains. This morphology is critical to the material's properties. Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are invaluable for studying this phenomenon.

In polyurethanes, the extent of hydrogen bonding between the N-H and C=O groups in the urethane (B1682113) linkages of the hard segments can be quantified using FTIR. The position and shape of the carbonyl stretching band provide insights into the degree of phase separation. A higher proportion of hydrogen-bonded carbonyl groups typically indicates a well-defined hard domain structure.

Solid-state NMR spectroscopy offers a more detailed view of the different chemical environments and their mobility. By analyzing the relaxation times of different nuclei, it is possible to distinguish between the more rigid, crystalline hard domains and the more mobile, amorphous soft domains. This allows for a quantitative assessment of the degree of phase separation and the distribution of segments between the phases. For instance, in aromatic-oxyaliphatic polyurethanes, solid-state NMR has revealed that rigid domains can be formed not just by urethane units but also by oxyethylene fragments, creating a common rigid phase.

Advanced Thermomechanical Characterization of Polymers from Naphthalene, 1,4-diisocyanato-

The response of a material to thermal and mechanical stimuli is a critical aspect of its performance profile. For polymers derived from Naphthalene, 1,4-diisocyanato-, their inherent rigidity is expected to translate into high thermal stability and unique viscoelastic properties.

Dynamic Mechanical Analysis (DMA) and Viscoelastic Response

Dynamic Mechanical Analysis (DMA) is a key technique for characterizing the viscoelastic behavior of polymers, providing information on their stiffness (storage modulus, E'), energy dissipation (loss modulus, E''), and damping properties (tan δ) as a function of temperature.

For high-performance polymers, DMA reveals important transitions such as the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more flexible, rubbery state. The storage modulus in the glassy region is a measure of the material's intrinsic stiffness. For polyurethanes, the structure of the diisocyanate has a distinct influence on their thermal stability and mechanical response. The rigid nature of the naphthalene unit in Naphthalene, 1,4-diisocyanato- is anticipated to result in a high storage modulus and a high glass transition temperature for the hard domains. The tan δ peak associated with the glass transition of the soft segments provides information on the degree of phase mixing; a broader peak often suggests more significant mixing of hard and soft segments.

Below is a representative table illustrating the type of data obtained from DMA for different types of high-temperature polymers, which can be used as a comparative reference for Naphthalene, 1,4-diisocyanato- based materials.

| Polymer | Glass Transition Temperature (Tg) (°C) | Storage Modulus at 25°C (MPa) |

| Polyetherimide (PEI) | 217 | ~3000 |

| Polyamide-imide (PAI) | 288 | ~4500 |

| Polybenzimidazole (PBI) | 411 | ~6000 |

Note: This data is for general high-temperature polymers and serves as a comparative illustration.

Thermal Stability and Degradation Pathways of Naphthalene, 1,4-diisocyanato- Polymers

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential tools for evaluating the thermal stability and degradation behavior of polymers. TGA measures the weight loss of a material as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing transitions such as melting and crystallization.

For copolymers based on 1,4-naphthalene, TGA has shown high thermal stability, with decomposition temperatures (Td, 5% weight loss) that can exceed 500°C, making them suitable for applications requiring high-temperature resistance. mdpi.com The thermal stability of polyurethanes is influenced by the structure of the diisocyanate. Aromatic diisocyanates generally impart better thermal stability compared to aliphatic ones.

The degradation of polyurethanes typically begins with the dissociation of the urethane linkage into the original isocyanate and alcohol. This process is thermally reversible. At higher temperatures, further irreversible degradation of the isocyanate and polyol components occurs. The specific degradation pathways for polymers derived from Naphthalene, 1,4-diisocyanato- would be influenced by the stability of the naphthalene ring system.

A summary of thermal properties for some 1,4-naphthalene-based copolymers is presented below:

| Polymer | Decomposition Temperature (Td, 5% weight loss) (°C) |

| PNP(1,4)-PT | 372 |

| PNP(1,4)-TF | 549 |

| PNP(1,4)-ANT | 269 |

Data sourced from a study on 1,4-naphthalene-based copolymers for OLED applications. mdpi.com

Investigation of Optical and Electronic Properties in Functional Polymers

The incorporation of the Naphthalene, 1,4-diisocyanato- moiety into polymer backbones can lead to materials with interesting optical and electronic properties, stemming from the π-conjugated system of the naphthalene ring.

UV-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental techniques for characterizing the optical properties of these materials. In copolymers based on 1,4-naphthalene, a dominant absorption maximum is often observed in the range of 310-330 nm, which is attributed to the π–π* transition of the naphthalene unit. mdpi.com The emission properties are also influenced by the polymer structure, with the potential for tuning the emission color for applications such as organic light-emitting diodes (OLEDs). The slight red shift in the absorption spectra of these polymers in the solid state compared to in solution suggests a minor degree of intermolecular aggregation, which is a desirable feature for OLEDs as significant aggregation can quench emission. mdpi.com

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for applications in organic electronics. These energy levels can be estimated from electrochemical measurements and the onset of the absorption spectrum. For 1,4-naphthalene-based copolymers, the LUMO has been observed to be distributed over the entire main chain, which is beneficial for efficient electron transport. mdpi.com

Below is a table summarizing the optical properties of some 1,4-naphthalene-based copolymers:

| Polymer | Absorption Max (nm) | Emission Max (nm) | Optical Bandgap (eV) |

| PNP(1,4)-PT | 329 | 438 | 3.10 |

| PNP(1,4)-TF | 311 | 436 | 3.03 |

| PNP(1,4)-ANT | 329 | 501 | 2.51 |

Data sourced from a study on 1,4-naphthalene-based copolymers for OLED applications. mdpi.com

Electron Transport and Charge Carrier Mobility in Naphthalene, 1,4-diisocyanato--Derived Organic Electronics

The 1,4-diisocyanato- functional groups on the naphthalene core are primarily utilized to integrate the aromatic unit into polymer backbones, such as polyurethanes and polyureas. The potential for these materials in organic electronics stems from the inherent π-conjugated system of the naphthalene ring, which can facilitate the movement of charge carriers.

While direct studies on the charge carrier mobility of polymers derived exclusively from Naphthalene, 1,4-diisocyanato- are not extensively detailed in the literature, the performance of other naphthalene-based materials underscores the potential of this moiety. For instance, naphthalene diimide (NDI) based polymers, which share the same aromatic core, are well-known n-type semiconductors. researchgate.netrsc.org Some NDI-based polymers have demonstrated remarkable electron mobilities, in some cases exceeding 2.0 cm² V⁻¹ s⁻¹. researchgate.net This high mobility is attributed to the electron-deficient nature of the NDI core and the ability of the polymer chains to form ordered, π-stacked structures that create efficient pathways for electron transport.

For a polymer derived from Naphthalene, 1,4-diisocyanato-, the resulting charge transport characteristics would be critically dependent on several factors:

Polymer Composition: The nature of the co-monomer reacted with the diisocyanate will significantly alter the electronic properties and morphology of the final polymer.

Molecular Packing: Efficient charge transport requires significant intermolecular orbital overlap, which is dictated by the polymer's ability to self-assemble into ordered domains in the solid state.

Energy Levels: The final HOMO and LUMO energy levels of the polymer determine its suitability for electron or hole transport and the efficiency of charge injection from electrodes.

The table below provides context by comparing charge mobility values for the basic naphthalene unit and for high-performance polymers based on naphthalene diimide, illustrating the electronic potential of the naphthalene core.

| Material | Charge Carrier | Reported Mobility (cm² V⁻¹ s⁻¹) | Notes |

| Naphthalene Single Crystal | Hole | ~1 | Band-like transport observed at low temperatures. researchgate.net |

| Naphthalene Diimide (NDI) Polymer (e.g., P(NDI2OD–TVT)) | Electron | up to 2.31 | High mobility attributed to backbone planarity and ordered packing. researchgate.net |

| Naphthalene Diimide (NDI) Polymer (e.g., N2200) | Electron | ~1.3 | Mesocrystalline structure leads to high electron transport along backbones. nsf.gov |

This table is for contextual purposes. Data for polymers derived specifically from Naphthalene, 1,4-diisocyanato- is not available in the cited sources.

Photoluminescence and Absorption Characteristics of Naphthalene, 1,4-diisocyanato--Containing Chromophores

The optical properties of materials containing the Naphthalene, 1,4-diisocyanato- moiety are governed by the naphthalene chromophore. The parent naphthalene molecule displays characteristic absorption in the ultraviolet region of the electromagnetic spectrum and exhibits a well-defined fluorescence emission. omlc.org

When the naphthalene unit is incorporated into a larger system, such as a polymer, its absorption (λ_max) and emission characteristics are modified. Extending the π-conjugated system or adding substituents to the aromatic ring typically results in a bathochromic (red) shift, moving the absorption and emission to longer wavelengths. libretexts.orgmdpi.com

Research on polyurethanes synthesized from the isomer 1,5-naphthalene diisocyanate provides insight into the expected photophysical behavior. In dilute solutions, these polymers exhibit fluorescence characteristic of the isolated naphthalene urethane monomer units. dtic.mil However, in the solid state or in certain solvents, a new, broad, and red-shifted emission band appears. This is attributed to the formation of an "excimer," an excited-state complex formed between two neighboring naphthalene chromophores. dtic.mil This phenomenon is common in aromatic molecules and is highly dependent on the proximity and orientation of the chromophores, which is dictated by the polymer chain conformation. It is plausible that materials derived from the 1,4-isomer would exhibit similar excimer formation.

The table below summarizes the fundamental photophysical data for the parent naphthalene chromophore and a derivative of its isomer, 1,5-naphthalene diisocyanate.

| Compound/System | Absorption λ_max | Emission Characteristics | Quantum Yield (Φ) |

| Naphthalene (in cyclohexane) | ~275 nm | Fluorescence peak ~320-350 nm | 0.23 omlc.org |

| Polyurethane from 1,5-Naphthalene Diisocyanate | Not specified | Monomer and excimer emission | Not specified dtic.mil |

This table illustrates the general photophysical properties of the naphthalene core. Specific data for chromophores derived from Naphthalene, 1,4-diisocyanato- is not available in the cited sources.

Computational Chemistry and Theoretical Modeling in Naphthalene, 1,4 Diisocyanato Research

Quantum Chemical Investigations of Naphthalene (B1677914), 1,4-diisocyanato- and its Reactivity

Quantum chemical methods, which solve the Schrödinger equation for a given molecular system, are fundamental to understanding the intrinsic properties of Naphthalene, 1,4-diisocyanato-. These ab initio and Density Functional Theory (DFT) calculations provide a detailed picture of the molecule's electronic landscape and its inherent reactivity.

Electronic structure calculations are used to determine the distribution of electrons within the Naphthalene, 1,4-diisocyanato- molecule. A key output of these calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and stability. samipubco.comnih.gov

For 1,4-NDI, the naphthalene core constitutes a π-conjugated system. researchgate.net The isocyanate (-N=C=O) groups, being electron-withdrawing, significantly influence the electronic distribution across this core. DFT calculations can precisely map the electron density, revealing that the LUMO is likely localized around the electron-deficient isocyanate groups, making them susceptible to nucleophilic attack. scispace.com The HOMO, conversely, would be distributed primarily across the naphthalene ring. researchgate.netresearchgate.net The HOMO-LUMO gap provides a quantitative measure of the energy required to excite an electron from the ground state, which correlates with the molecule's reactivity in processes like polymerization. samipubco.com For aromatic systems like naphthalene, this gap is influenced by the extent of π-conjugation and the nature of substituents. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ samipubco.com |

| Phenyl Isocyanate | -7.25 | -0.95 | 6.30 | DFT/B3LYP |

| Naphthalene, 1,4-diisocyanato- | -7.50 | -2.10 | 5.40 | DFT/B3LYP (Estimated) |

Quantum chemical calculations are crucial for predicting the most likely pathways for chemical reactions involving 1,4-NDI. researchgate.netwolfram.com By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energy barriers. aps.org This information is vital for understanding reaction kinetics, such as the reaction of the isocyanate groups with polyols to form urethanes. researchgate.net

For the reaction of 1,4-NDI, theoretical modeling can compare the reactivity of the two isocyanate groups. It can determine whether the reaction of the first -NCO group electronically affects the reactivity of the second. Energy landscape mapping can visualize the entire reaction profile, from reactants to products, including any intermediate species. rsc.orgbiorxiv.org This allows for a detailed mechanistic understanding, helping to optimize reaction conditions for polymerization and control the final polymer structure. aps.orgresearchgate.net For instance, DFT calculations can model the step-by-step mechanism of urethane (B1682113) bond formation, clarifying the role of catalysts and predicting regioselectivity. nih.gov

Molecular Dynamics and Coarse-Grained Simulations of Polymer Systems

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) and coarse-grained (CG) simulations are better suited for modeling large systems like polymers over longer timescales. nih.govresearchgate.net These methods are essential for understanding how the structure of the 1,4-NDI monomer translates into the properties of the resulting polymer.

MD simulations can model the polymerization process by representing atoms as spheres and defining the forces between them using classical force fields. researchgate.netsemanticscholar.org Researchers can simulate the step-growth polymerization of 1,4-NDI with diols or polyols, observing the formation of chemical bonds and the growth of polymer chains in real-time. nih.gov These simulations provide insights into the kinetics of chain growth, the evolution of molecular weight distribution, and the formation of the polymer network architecture.

To access larger length and time scales, coarse-grained models are often employed. nih.govresearchgate.net In this approach, groups of atoms (like the entire naphthalene ring or a few monomer units) are represented as single "beads". mdpi.com This simplification reduces computational cost, allowing for the simulation of large-scale phenomena such as the gelation point in thermoset formation or the microphase separation in segmented polyurethanes. researchgate.netmdpi.com

The physical and mechanical properties of a polymer are intimately linked to the dynamics of its constituent chains. MD simulations are used to study the motion of polymer chains derived from 1,4-NDI. researchgate.net The rigid, planar structure of the naphthalene unit in the polymer backbone is expected to significantly restrict chain flexibility compared to polymers made from aliphatic diisocyanates.

Simulations can quantify this effect by calculating parameters such as the radius of gyration (a measure of chain size) and relaxation times. dntb.gov.ua This allows researchers to understand how the stiffness of the 1,4-NDI unit affects properties like the glass transition temperature (Tg), viscosity, and mechanical strength of the resulting polyurethane. The simulations can also model the entanglement of long polymer chains, which is crucial for understanding the viscoelastic behavior of the material. researchgate.net

Predictive Modeling of Material Performance from Molecular Structure

A major goal of computational chemistry in materials science is to predict the macroscopic properties of a material based on its molecular structure. mdpi.com By combining quantum chemical calculations with larger-scale simulations, it is possible to build models that link the features of Naphthalene, 1,4-diisocyanato- to the performance of the final polymer.

For example, the rigidity and aromaticity of the naphthalene core suggest that polymers derived from it will have high thermal stability and mechanical strength. Predictive models can quantify these properties. Quantum chemical data on bond dissociation energies can be used to predict thermal degradation pathways. scispace.com MD simulations can be used to calculate mechanical moduli, such as Young's modulus, by simulating the material's response to applied stress. mdpi.com These predictive models accelerate the design of new materials by allowing for in silico screening of different polymer architectures before undertaking costly and time-consuming laboratory synthesis. mdpi.com

| Monomer Unit | Predicted Property | Predicted Value | Rationale based on Molecular Structure |

|---|---|---|---|

| Naphthalene, 1,4-diisocyanato- | Glass Transition Temp. (Tg) | High (>180°C) | Rigid naphthalene core restricts chain mobility. researchgate.net |

| Hexamethylene diisocyanate (HDI) | Glass Transition Temp. (Tg) | Low | Flexible aliphatic chain allows for greater mobility. |

| Naphthalene, 1,4-diisocyanato- | Young's Modulus | High | Stiff aromatic backbone leads to a rigid material. |

| Hexamethylene diisocyanate (HDI) | Young's Modulus | Low | Flexible backbone results in a more elastic material. |

Emerging Research Directions and Future Outlook for Naphthalene, 1,4 Diisocyanato Chemistry

Development of Sustainable Synthesis and Processing Methodologies for Naphthalene (B1677914), 1,4-diisocyanato-

The advancement of Naphthalene, 1,4-diisocyanato- applications is intrinsically linked to the development of efficient and sustainable production methods. Historically, its synthesis has been a significant barrier to widespread use.

Phosgene-Free and Greener Alternatives: A primary focus of emerging research is the development of phosgene-free synthetic routes. These efforts are part of a broader, industry-wide push to create safer and more environmentally benign chemical processes. researchgate.net Key research directions include:

Use of Phosgene (B1210022) Surrogates: One promising approach is the use of "solid phosgene," such as bis(trichloromethyl) carbonate (BTC), also known as triphosgene (B27547). google.com BTC is a less hazardous solid that can replace phosgene in the reaction, offering a safer alternative for the synthesis of isocyanates. google.comresearchgate.net Studies on the 1,5-isomer have shown that using BTC can be an effective and feasible non-phosgene method. researchgate.net

Reductive Carbonylation: This method involves the direct synthesis of isocyanates or their carbamate (B1207046) precursors from nitro-aromatic compounds. nwo.nl This route avoids the use of both phosgene and the diamine intermediate, offering a potentially more direct and sustainable pathway.

Bio-Based Feedstocks: Looking further ahead, the long-term goal for sustainable chemistry involves utilizing renewable resources. Research into bio-based isocyanates, derived from sources like natural oils, sugars, or lignin, is gaining significant traction. researchgate.netmdpi.com While not yet applied to naphthalene-based diisocyanates, this represents a crucial future outlook for the entire polyurethane industry.

The table below summarizes existing and potential synthesis methodologies.

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Conventional Phosgenation | 1,4-Diaminonaphthalene | Phosgene | Established industrial process. | Highly toxic reagent, costly precursor synthesis, environmental concerns. google.comnwo.nl |

| Solid Phosgene Route | 1,4-Diaminonaphthalene | Triphosgene (BTC) | Significantly safer than phosgene. google.com | Still relies on a chlorinated compound. |

| Reductive Carbonylation | 1,4-Dinitronaphthalene | Carbon Monoxide, Catalyst | Phosgene-free, potentially more direct. nwo.nl | Catalyst efficiency and separation can be challenging. nwo.nl |

| Bio-Based Routes (Future) | Renewable feedstocks | N/A | Sustainable, reduces fossil fuel dependence. researchgate.net | Currently in early research stages for complex aromatics. |

This interactive table provides a summary of synthesis routes.

Advanced Applications in High-Performance Engineering Materials and Functional Devices

The rigid and symmetric structure of the Naphthalene, 1,4-diisocyanato- molecule is a key attribute that enables its use in high-performance materials where thermal stability and specific electronic properties are required.

Electroluminescent Polymers for OLEDs: A significant and promising application is in the field of organic light-emitting diodes (OLEDs). nih.govmdpi.com Naphthalene is a well-known building block for blue-light-emitting materials due to its acene structure. nih.gov Researchers have synthesized 1,4-naphthalene-based copolymers for use as the emissive material in OLED devices. mdpi.com

The unique, twisted structural geometry of polymers derived from Naphthalene, 1,4-diisocyanato- is beneficial for OLED applications because it minimizes emission quenching in the solid state. mdpi.com When blended with a host material like poly(9-vinyl carbazole) (PVK), these copolymers can significantly enhance device performance. For example, the addition of a 1,4-naphthalene-based copolymer with triphenylamine (B166846) substituted fluorene (B118485) (PNP(1,4)-TF) to a PVK-host-based OLED simultaneously improved luminance efficiency and external quantum efficiency (EQE), producing a high-performance blue-emitting device. nih.govmdpi.com

The table below details the performance improvement in an OLED device upon adding the PNP(1,4)-TF polymer.

| Device Composition | Max. Luminance Efficiency (cd/A) | Max. EQE (%) | Emitting Color |

| PVK Host Only | ~0.04 | ~0.06 | Violet-Blue |

| 6 wt% PNP(1,4)-TF in PVK | 0.16 | 0.25 | Blue |

This interactive table showcases the impact of a 1,4-naphthalene-based polymer on OLED device performance. mdpi.com

Conductive Polymers and High-Performance Resins: Beyond OLEDs, Naphthalene, 1,4-diisocyanato- is a valuable monomer for synthesizing a range of high-performance polymers. It can be reacted with 1,4-diaminonaphthalene to create polyamides, polyimides, and polyimines. google.com These materials are being developed for use as conductive or electroluminescent polymers, opening applications in various electronic and optoelectronic devices. google.com Additionally, it has been identified as a component in polyurethane-based adhesives and fiber additives, where its rigid structure can enhance strength and thermal resistance. google.com

Integration with Nanoscience and Hybrid Material Design

While research specifically integrating Naphthalene, 1,4-diisocyanato- into nanomaterials is still emerging, its chemical structure presents significant potential for the creation of advanced hybrid materials and nanocomposites.

Potential in Polymer Nanocomposites: The reactive isocyanate (-NCO) groups are highly effective at forming covalent bonds with functional groups present on the surface of various nanomaterials, such as graphene oxide (GO), carbon nanotubes (CNTs), or silica (B1680970) nanoparticles. This makes Naphthalene, 1,4-diisocyanato- an excellent candidate as a cross-linking agent or surface modifier. By incorporating it into a polymer matrix, it can create a strong interface between the polymer and nanofillers, leading to nanocomposites with enhanced mechanical strength and thermal stability. researchgate.net

Designing Functional Hybrid Materials: The naphthalene core itself possesses valuable electronic and optical properties. This has been demonstrated in related compounds, such as naphthalene diimides (NDIs), which have been widely used to construct crystalline hybrid photochromic materials. rsc.org These NDI-based hybrids combine organic and inorganic components to create materials for molecular switching, information storage, and sensing. rsc.org This success suggests a promising future for developing Naphthalene, 1,4-diisocyanato- based hybrid materials where the naphthalene unit acts as a functional building block, for instance, in photocatalysis or sensing applications. The combination of its reactive isocyanate ends with the functional naphthalene core makes it a versatile tool for designing the next generation of smart materials. researchgate.net

Addressing Challenges and Opportunities in the Academic and Industrial Context

The future trajectory of Naphthalene, 1,4-diisocyanato- chemistry will be defined by overcoming its current limitations and capitalizing on its unique opportunities.

Challenges:

Cost-Effective Synthesis: The most significant barrier remains the lack of a cost-effective and scalable production process. google.com The high cost and low yield of the 1,4-diaminonaphthalene precursor have historically limited the commercial availability and industrial application of the 1,4-diisocyanate isomer. google.com

Sustainable Production: The reliance on toxic phosgene in conventional synthesis is a major environmental and safety challenge that the chemical industry is actively seeking to solve. researchgate.net Developing a viable phosgene-free route is critical for its long-term industrial adoption. nwo.nl

Market Competition: It faces competition from its more established 1,5-NDI isomer and other specialty diisocyanates. datainsightsmarket.com Differentiating its performance advantages in specific high-value applications is key.

Opportunities:

Advanced Electronics Market: The proven success of 1,4-naphthalene-based polymers in enhancing the performance of blue OLEDs presents a major opportunity in the high-value market of displays and solid-state lighting. nih.govmdpi.com

High-Performance Polymers: The rigid, symmetric structure offers the potential to create polyurethanes, polyimides, and other polymers with superior thermal stability and mechanical properties compared to materials made from conventional diisocyanates. This opens up applications in demanding sectors like aerospace, automotive, and industrial coatings.

Innovation in Green Chemistry: The pressing need for sustainable synthesis methods creates a significant opportunity for academic and industrial research. A breakthrough in developing an efficient, phosgene-free, or even bio-based route to Naphthalene, 1,4-diisocyanato- would be a landmark achievement with substantial economic and environmental benefits.

Q & A

Q. What are the recommended synthetic routes for 1,4-diisocyanatonaphthalene?

- Methodological Answer : The synthesis typically involves phosgenation of 1,4-diaminonaphthalene. A two-step process is employed:

Amination : Reacting naphthalene with nitric acid/sulfuric acid under controlled conditions yields 1,4-dinitronaphthalene, which is reduced to 1,4-diaminonaphthalene using hydrogenation (e.g., H₂/Pd-C) .

Phosgenation : The diamine is treated with phosgene (COCl₂) in an inert solvent (e.g., chlorobenzene) at elevated temperatures (80–120°C). Excess phosgene ensures complete conversion to the diisocyanate .

Key Challenge: Handling phosgene requires strict safety protocols (e.g., closed systems, scrubbers) due to its high toxicity.

Q. How can researchers characterize the purity and structure of 1,4-diisocyanatonaphthalene?

- Methodological Answer :

- Spectroscopy :

- FT-IR : Confirm the presence of NCO groups via asymmetric stretching bands at ~2270 cm⁻¹ .

- ¹³C NMR : Peaks at ~120–130 ppm (aromatic carbons) and ~125 ppm (NCO carbons) .

- Chromatography :

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for polymer applications) .

- X-ray Diffraction : Single-crystal analysis resolves the planar geometry and confirms regioselectivity of the isocyanate groups .

Q. What are the key toxicological considerations when handling 1,4-diisocyanatonaphthalene?

- Methodological Answer :

- Exposure Risks :

| Route | Acute Effects | Chronic Risks |

|---|---|---|

| Inhalation | Respiratory irritation | Asthma, bronchial sensitization |

| Dermal | Contact dermatitis | Sensitization |

- Safety Protocols :

- Use fume hoods for synthesis and handling.

- Wear nitrile gloves and PPE to prevent dermal exposure.

- Monitor airborne concentrations via OSHA Method 42 .

Advanced Research Questions

Q. What strategies are effective in analyzing the reaction mechanisms of 1,4-diisocyanatonaphthalene in polymer formation?

- Methodological Answer :

- Kinetic Studies : Use in situ FT-IR to track NCO consumption during polyurethane formation. Rate constants (k) are derived from pseudo-first-order models .

- Computational Modeling : Density Functional Theory (DFT) predicts reactivity of NCO groups with hydroxyl-terminated precursors. Solvent effects (e.g., polarity in DMF vs. toluene) are modeled using COSMO-RS .

- Contradiction Note : Experimental data may conflict with computational predictions due to steric hindrance in the naphthalene backbone, requiring iterative model refinement .

Q. How can computational chemistry predict the reactivity of 1,4-diisocyanatonaphthalene in different solvents?

- Methodological Answer :

- Solvent Screening :

- PCM (Polarizable Continuum Model) : Simulate solvation effects on NCO group electrophilicity. Polar solvents (e.g., DMSO) stabilize transition states, accelerating urethane formation .

- MD Simulations : Assess aggregation behavior in non-polar solvents (e.g., hexane), which can lead to incomplete monomer dispersion .

- Validation : Compare simulated activation energies (Eₐ) with experimental DSC data for crosslinking reactions .

Q. What are the challenges in studying the supramolecular interactions of 1,4-diisocyanatonaphthalene derivatives?

- Methodological Answer :

- Host-Guest Systems :

- Naphthalenophanes : 1,4-diisocyanato derivatives form cavities for aromatic amines (e.g., aniline). NMR titration (e.g., ¹H DOSY) quantifies binding constants (Kₐ ~ 10³ M⁻¹) .

- Steric Limitations : The 1,4-substitution pattern restricts cavity flexibility compared to 1,5-isomers, reducing encapsulation efficiency .

- Energy Transfer : In NDIs (naphthalene diimides), Förster Resonance Energy Transfer (FRET) studies reveal charge-transfer interactions with electron-deficient guests. Fluorescence quenching assays (λₑₓ = 350 nm) measure quenching constants (Kₛᵥ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.